molecular formula C17H20BrN3O2 B13045487 Tert-butyl 4-(6-bromo-1H-pyrrolo[3,2-B]pyridin-3-YL)-3,6-dihydropyridine-1(2H)-carboxylate

Tert-butyl 4-(6-bromo-1H-pyrrolo[3,2-B]pyridin-3-YL)-3,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B13045487
M. Wt: 378.3 g/mol
InChI Key: KJAXOHGDTOGTNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(6-bromo-1H-pyrrolo[3,2-B]pyridin-3-YL)-3,6-dihydropyridine-1(2H)-carboxylate is a complex organic compound that features a pyrrolo[3,2-B]pyridine core with a bromine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(6-bromo-1H-pyrrolo[3,2-B]pyridin-3-YL)-3,6-dihydropyridine-1(2H)-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrrolo[3,2-B]pyridine Core: This can be achieved through cyclization reactions involving suitable starting materials such as 2-aminopyridine derivatives and α,β-unsaturated carbonyl compounds.

    Dihydropyridine Formation: The dihydropyridine moiety can be synthesized via Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a suitable catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine moiety, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

    Substitution: The bromine atom in the pyrrolo[3,2-B]pyridine core can be substituted with various nucleophiles, such as amines or thiols, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyrrolo[3,2-B]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-(6-bromo-1H-pyrrolo[3,2-B]pyridin-3-YL)-3,6-dihydropyridine-1(2H)-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, including natural product analogs and heterocyclic compounds.

    Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving pyridine and pyrrolo[3,2-B]pyridine derivatives.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(6-bromo-1H-pyrrolo[3,2-B]pyridin-3-YL)-3,6-dihydropyridine-1(2H)-carboxylate is largely dependent on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity. The bromine substituent and the dihydropyridine moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
  • Tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate
  • Tert-butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-bromobenzoate

Uniqueness

Tert-butyl 4-(6-bromo-1H-pyrrolo[3,2-B]pyridin-3-YL)-3,6-dihydropyridine-1(2H)-carboxylate is unique due to the presence of both the bromine substituent and the dihydropyridine moiety, which confer distinct chemical reactivity and biological activity. This combination of structural features is not commonly found in other similar compounds, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H20BrN3O2

Molecular Weight

378.3 g/mol

IUPAC Name

tert-butyl 4-(6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C17H20BrN3O2/c1-17(2,3)23-16(22)21-6-4-11(5-7-21)13-10-19-14-8-12(18)9-20-15(13)14/h4,8-10,19H,5-7H2,1-3H3

InChI Key

KJAXOHGDTOGTNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=C2N=CC(=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.